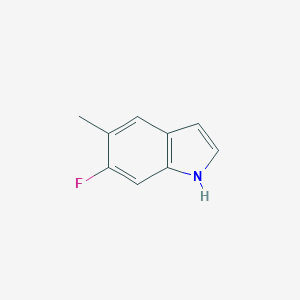

6-fluoro-5-methyl-1H-indole

Description

Properties

IUPAC Name |

6-fluoro-5-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLYGQSMHKSQCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1F)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379127 | |

| Record name | 6-fluoro-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162100-95-0 | |

| Record name | 6-fluoro-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-5-methyl-1H-indole typically involves the fluorination of indole derivatives. One common method is the nitration of indoline followed by reduction and cyclization to form the indole ring . The reaction conditions often include the use of strong acids like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions, leading to efficient production.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-donating methyl group at C5 and electron-withdrawing fluorine at C6 direct electrophilic attacks to specific positions:

-

Nitration : Occurs preferentially at C4 due to activation by the methyl group. Reaction with nitric acid in acetic anhydride yields 4-nitro-6-fluoro-5-methyl-1H-indole .

-

Halogenation :

Table 1: Electrophilic Substitution Outcomes

| Electrophile | Position Attacked | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| NO₂⁺ | C4 | 65 | HNO₃, Ac₂O, 0°C | |

| I⁺ | C7 | 72 | NIS, BF₃·Et₂O, DCM, rt | |

| Br⁺ | C4 | 58 | NBS, DCM, rt |

C–C Coupling Reactions

The C3 position remains highly reactive for cross-coupling:

-

B(C₆F₅)₃-Catalyzed Coupling : Reacts with 1,4-naphthoquinones in water at 60°C to form 3-(naphthoquinonyl)-indole derivatives (85% yield) .

-

Palladium-Catalyzed Suzuki Coupling : After iodination at C7, couples with aryl boronic acids under Pd(PPh₃)₄ catalysis (Table 2) .

Condensation and Cycloaddition Reactions

-

Chalcone Formation : Condenses with 3,4,5-trimethoxybenzaldehyde via Claisen-Schmidt reaction to form antiproliferative indole-chalcone hybrids (89% yield) .

-

Michael Addition : Reacts with α,β-unsaturated carbonyl compounds at C3 in the presence of DABCO .

Functional Group Transformations

-

Methyl Oxidation : The C5 methyl group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄ (requires harsh conditions due to fluorine’s destabilizing effect) .

-

N-Alkylation : Reacts with alkyl halides in basic media to form 1-alkyl derivatives (e.g., 1-benzyl-6-fluoro-5-methylindole, 91% yield) .

Photochemical Reactions

Under UV light, 6-fluoro-5-methyl-1H-indole undergoes dimerization at C2–C3 positions, forming cyclobutane-linked dimers (32% yield) .

Mechanistic Insights and Challenges

-

Steric Effects : The C5 methyl group hinders electrophilic substitution at C4 and C6 .

-

Electronic Effects : Fluorine at C6 deactivates the benzene ring, requiring stronger electrophiles for substitution .

-

Synthetic Limitations : Direct functionalization at C2 is rare due to aromaticity preservation .

This compound’s versatility in electrophilic substitution, cross-coupling, and condensation reactions makes it valuable for pharmaceutical and materials science applications. Further studies are needed to optimize yields in catalytic reductions and explore enantioselective transformations.

Scientific Research Applications

Biological Activities

Research indicates that 6-fluoro-5-methyl-1H-indole exhibits a range of biological activities, making it a valuable compound in pharmacology:

- Anticancer Properties : Several studies have shown that this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antiviral Effects : It has been investigated for its potential to combat viral infections by interfering with viral replication processes.

- Antimicrobial Activity : The compound demonstrates effectiveness against various bacterial strains, contributing to its potential use in developing new antibiotics.

Applications in Medicinal Chemistry

The unique properties of this compound make it an attractive candidate for drug development:

- Therapeutic Agent Development : Ongoing research aims to explore its efficacy as a therapeutic agent for diseases such as cancer and viral infections.

- Structure-Activity Relationship (SAR) Studies : Its derivatives are studied to understand how structural modifications can enhance biological activity or reduce toxicity.

Case Study 1: Anticancer Activity

A study published in Molecules demonstrated that derivatives of this compound showed significant anticancer activity against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation pathways .

Case Study 2: Antiviral Properties

Research highlighted in Pharmaceuticals indicated that this compound exhibited antiviral properties against influenza viruses. The compound was shown to disrupt viral entry into host cells, presenting a potential therapeutic avenue for antiviral drug development .

Case Study 3: Antimicrobial Efficacy

A comprehensive evaluation of several indole derivatives, including this compound, revealed promising antimicrobial activity against resistant bacterial strains. This research supports the potential application of this compound in addressing antibiotic resistance .

Comparative Analysis with Related Compounds

To better understand the significance of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 5-Fluoro-6-methyl-1H-indole | 0.93 | Fluorine at position five; different methyl placement |

| 6-Fluoro-2-methyl-1H-indole | 0.98 | Methyl group at position two; different biological activity |

| 9-(3-Fluorophenyl)-9H-carbazole | 0.90 | Contains a carbazole structure; used in OLED applications |

| 4-(4-Fluoro-2-methylphenyl)-1H-indole | 0.92 | Different substitution pattern; potential use in cancer therapy |

This table illustrates how variations in substitution patterns can lead to diverse biological activities and potential applications.

Mechanism of Action

The mechanism of action of 6-fluoro-5-methyl-1H-indole involves its interaction with various molecular targets. The fluorine atom enhances its binding affinity to specific receptors, leading to increased biological activity. The compound may interact with enzymes, proteins, and nucleic acids, modulating their functions and pathways .

Comparison with Similar Compounds

Key Observations :

- Halogen vs. Alkyl Substituents : Chloro and iodo analogs (e.g., 6-chloro-5-fluoroindole) exhibit higher molecular weights and distinct melting points compared to the methyl derivative, reflecting differences in van der Waals interactions and crystal packing .

- Nitro Group Impact : The nitro-substituted analog (6-fluoro-5-nitro-1H-indole) shows increased polarity, likely reducing lipophilicity and altering solubility .

Methylation and Halogenation

Functionalization with Heterocycles

- 3-(1-(4-Iodobenzyl)-1H-imidazol-5-yl)-1H-indole derivatives (e.g., compounds 8–10 ) are synthesized via condensation of indole-3-carbaldehydes with amines and p-toluenesulfonylmethyl isocyanide in DMF, yielding products with >200°C melting points .

- 5-Fluoro-3-(triazolyl)ethyl-1H-indole derivatives are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), demonstrating versatility in appending bioactive moieties .

Comparison with this compound : While direct synthetic data for this compound are lacking, its analogs suggest that similar strategies—such as Friedel-Crafts alkylation or Suzuki coupling—could be employed to introduce the methyl group post-fluorination.

Biological Activity

6-Fluoro-5-methyl-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound with diverse biological activities. Its unique structure, characterized by the presence of a fluorine atom at the sixth position and a methyl group at the fifth position of the indole ring, enhances its chemical properties, making it a valuable compound in various scientific fields, particularly in pharmacology and medicinal chemistry.

- Molecular Formula : C₉H₈FN

- Molecular Weight : 149.17 g/mol

- Structural Characteristics : The indole structure consists of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring, which is crucial for its biological activity.

This compound exhibits its biological effects through several mechanisms:

- Receptor Binding : The compound binds with high affinity to various receptors, influencing multiple biochemical pathways. This interaction is often mediated through covalent bonds and non-covalent interactions with biomolecules.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can alter cellular functions and contribute to its antimicrobial and anticancer properties.

- Gene Expression Modulation : The compound may also affect gene expression, leading to changes in cellular behavior.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

-

Antimicrobial Activity :

- Studies have demonstrated that derivatives of indole, including this compound, exhibit antimicrobial properties against various pathogens. For example, some analogues have shown minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

- A comparative analysis of different halogenated indoles indicated that compounds with substitutions at the 5-position generally displayed stronger antimicrobial activity than those at the 6-position .

-

Anticancer Properties :

- The compound has been investigated for its potential anticancer effects. Indole derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth . Specific studies have highlighted their effectiveness against various cancer cell lines.

- Behavioral and Neurological Effects :

Table 1: Summary of Biological Activities of this compound

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are influenced by its structural characteristics. The presence of fluorine enhances lipophilicity, potentially improving membrane permeability and bioavailability. However, comprehensive studies on its pharmacokinetics are still needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) profiles.

Safety Considerations

While initial studies suggest that some derivatives exhibit low cytotoxicity towards human cells (e.g., HEK293), further research is necessary to evaluate the safety profile comprehensively . The absence of hemolytic activity in certain compounds indicates a favorable safety margin for potential therapeutic applications.

Future Directions

The ongoing exploration of this compound and its analogues holds promise for developing new therapeutic agents targeting infections and cancer. Future research should focus on:

- Structure-Activity Relationship (SAR) Studies : Understanding how variations in structure affect biological activity will be crucial for optimizing efficacy.

- In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile in living organisms.

- Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its effects will aid in drug design efforts.

Q & A

Q. What are the standard synthetic protocols for preparing 6-fluoro-5-methyl-1H-indole and related indole derivatives?

The synthesis of fluorinated indoles often employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or electrophilic substitution. For example, similar compounds like 5-fluoro-3-(triazolyl)ethylindoles are synthesized by reacting azidoethylindoles with alkynes in PEG-400/DMF mixtures under CuI catalysis, followed by extraction and column chromatography purification . Adapting these methods, this compound could be synthesized via regioselective fluorination or methylation of pre-functionalized indole precursors. Reaction optimization (e.g., solvent choice, catalyst loading) is critical to minimize byproducts.

Q. How is this compound characterized structurally and chemically?

Key characterization techniques include multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and purity, TLC for reaction monitoring, and HRMS for molecular ion verification . For example, ¹⁹F NMR is essential to confirm fluorine incorporation, as seen in analogues like 5-fluoroindole derivatives . Physical properties (e.g., melting point) are often unreported for niche compounds like this compound, necessitating empirical determination .

Q. What are the common challenges in purifying fluorinated indole derivatives?

Fluorinated indoles often require chromatographic purification due to polar substituents. For instance, 70:30 ethyl acetate/hexane is used for column chromatography in analogous compounds . Low yields (e.g., 22% in triazole-linked indoles ) highlight the need for iterative optimization of eluent systems or alternative methods like recrystallization.

Advanced Research Questions

Q. How can reaction conditions be optimized for electrophilic substitution in this compound synthesis?

Iodine catalysis (10 mol% in MeCN at 40°C) achieves high yields (98%) in related indole substitutions . Variables like temperature, catalyst loading, and solvent polarity must be systematically tested. For example, FeCl₃ or AlCl₃ in MeCN at 40°C improves yields compared to room temperature . Computational modeling (e.g., DFT) could predict regioselectivity for methyl or fluorine group introduction.

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing fluorine and electron-donating methyl groups create a unique electronic profile. Steric hindrance from the methyl group may limit access to the indole C3 position, as seen in analogous triazole-linked derivatives . Advanced studies could employ Hammett plots or kinetic isotope effects to quantify substituent impacts.

Q. What strategies resolve contradictions in spectral data or missing physical properties for this compound?

Discrepancies in reported data (e.g., missing melting points ) require validation via independent synthesis and characterization. Comparative analysis with structurally similar compounds (e.g., 4-chloro-6-fluoroindole ) or computational predictions (e.g., DSC simulations) can fill data gaps. Collaborative data-sharing platforms (e.g., PubChem ) are critical for benchmarking.

Q. How can crystallographic tools like SHELX or ORTEP-III aid in structural refinement of this compound derivatives?

SHELXL is widely used for small-molecule refinement, particularly for high-resolution or twinned data . ORTEP-III’s GUI enables visualization of thermal ellipsoids and hydrogen-bonding networks, critical for confirming substituent geometry . For fluorinated indoles, anisotropic displacement parameters must be carefully modeled to account for fluorine’s high electron density.

Q. What methodological approaches are recommended for studying the biological activity of this compound?

While direct bioactivity data are scarce, analogues like 5-fluoroindole-3-acetic acid show antioxidant potential . Structure-activity relationship (SAR) studies could evaluate methyl/fluoro substituent effects on receptor binding or metabolic stability. In vitro assays (e.g., radical scavenging for antioxidants ) paired with in silico docking (e.g., AutoDock Vina) are recommended.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.